2-Cyclohexyl-oxazole-4-carboxylic acid

説明

Chemical Nomenclature and Structural Features

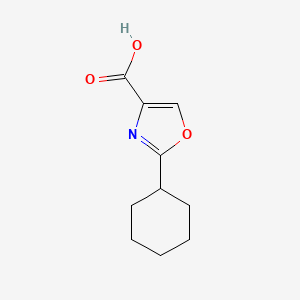

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 2-cyclohexyl-1,3-oxazole-4-carboxylic acid. The compound possesses the molecular formula C₁₀H₁₃NO₃ and exhibits a molecular weight of 195.21 grams per mole. The Chemical Abstracts Service registry number for this compound is 66493-06-9, providing a unique identifier for database searches and chemical procurement.

The structural architecture of this compound features several distinctive components that contribute to its chemical behavior. The oxazole ring system consists of a five-membered heterocycle containing one nitrogen atom at position 3 and one oxygen atom at position 1, creating an aromatic system with six π-electrons distributed across the ring. The cyclohexyl substituent at the 2-position introduces conformational flexibility and steric bulk, influencing both the physical properties and reactivity patterns of the molecule.

The carboxylic acid functionality at the 4-position serves as a critical reactive site, enabling various chemical transformations including esterification, amidation, and decarboxylative coupling reactions. The Simplified Molecular Input Line Entry System representation of this compound is C1CCC(CC1)C2=NC(=CO2)C(=O)O, clearly depicting the connectivity between the cyclohexyl ring, oxazole core, and carboxylic acid group.

Historical Context and Discovery

The development of oxazole chemistry traces its origins to the late 19th century, with foundational work beginning in 1876 through the synthesis of 2-methyl oxazole. Although the oxazole entity was first synthesized in 1962, the establishment of oxazole chemistry occurred much earlier, providing the groundwork for subsequent derivatives including carboxylic acid-containing variants. The prominence of oxazole-containing compounds gained significant momentum during the First World War period, particularly following the discovery of penicillin antibiotics, which highlighted the therapeutic potential of nitrogen-oxygen heterocycles.

The specific development of oxazole-4-carboxylic acid derivatives emerged from systematic investigations into heterocyclic carboxylic acids during the mid-20th century. These compounds attracted attention due to their potential applications in pharmaceutical synthesis and their utility as synthetic intermediates in complex molecule construction. The synthesis of this compound specifically represents part of broader research efforts focused on exploring the effects of alkyl substitution patterns on oxazole reactivity and properties.

Recent advances in oxazole-4-carboxylic acid synthesis have been driven by the development of more efficient synthetic methodologies. In 2019, researchers reported controlled isoxazole-azirine-isoxazole/oxazole isomerization processes that enable the synthesis of oxazole-4-carboxylic acid derivatives through iron(II)-catalyzed transformations. These developments have enhanced access to previously difficult-to-obtain oxazole carboxylic acids, including substituted variants like this compound.

Significance in Organic Chemistry and Materials Science

This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry due to its multifaceted utility in synthetic transformations and materials applications. The compound serves as a versatile building block for the construction of more complex molecular architectures, particularly in the synthesis of natural products and pharmaceutically relevant molecules. The presence of both the carboxylic acid functionality and the oxazole heterocycle provides multiple reactive sites for chemical elaboration, enabling diverse synthetic strategies.

In organic synthesis, this compound has found particular utility in decarboxylative cross-coupling reactions, where the carboxylic acid group can be activated and transformed into carbon-carbon bonds through nickel-catalyzed processes. These reactions proceed without the need for photocatalysts or external light sources, relying instead on nickel catalysis and reducing agents such as zinc to facilitate the formation of alkylated aromatic compounds. The cyclohexyl substitution pattern introduces beneficial steric and electronic effects that can influence reaction selectivity and product formation.

The development of rapid and scalable synthesis methods for oxazoles directly from carboxylic acids has further enhanced the significance of compounds like this compound. Recent methodological advances employ stable triflylpyridinium reagents to facilitate the direct conversion of carboxylic acids to 4,5-disubstituted oxazoles through [3+2] cycloaddition reactions. These processes demonstrate broad substrate scope and functional group tolerance, making them particularly valuable for the preparation of oxazole-containing target molecules.

The materials science applications of this compound extend beyond traditional synthetic chemistry into areas requiring specialized molecular properties. The compound's structural features, including the aromatic oxazole core and the conformationally flexible cyclohexyl substituent, contribute to unique physical and chemical properties that can be exploited in materials design. Research in this area has explored the potential of oxazole-containing compounds in developing materials with enhanced thermal stability and chemical resistance, making them valuable components in advanced material formulations.

Structure

2D Structure

特性

IUPAC Name |

2-cyclohexyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUFSQMBRLMDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66493-06-9 | |

| Record name | 2-cyclohexyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclization of α-Amino Acid Derivatives

One common approach is the cyclization of α-amino acid derivatives bearing the cyclohexyl substituent. The method involves:

- Starting from cyclohexyl-substituted amino acid or its derivatives.

- Reaction with reagents that promote oxazole ring closure, such as dehydrating agents or cyclodehydrating conditions.

- Oxidation or functional group transformation to install the carboxylic acid at the 4-position.

This approach leverages the availability of cyclohexyl-substituted amino acid precursors and allows for controlled ring formation.

Use of S, S'-Dimethyl Dithiocarbonate in Water (Environmentally Friendly Method)

A recent patented method for synthesizing multi-configuration oxazole-related carboxylic acids (closely related to this compound) involves:

- Reacting a suitable amino acid derivative under inert gas with S, S'-dimethyl dithiocarbonate in aqueous media.

- Performing hydrolysis under alkaline conditions to yield the oxazole carboxylic acid.

- This method avoids organic solvents, uses water as the reaction medium, and achieves high yields (over 86%).

- Reaction temperatures are controlled between 5 to 35 °C, with specific stages at 5-15 °C for 2-4 hours and 20-30 °C for 5-7 hours.

- Post-reaction workup includes extraction with organic solvents like dichloromethane or chloroform and acid washing to purify intermediates.

- Hydrolysis is performed at pH 12-14 using bases such as sodium hydroxide or potassium hydroxide.

- Final purification involves drying, solvent removal, and chromatography.

This method is notable for its environmental friendliness, operational simplicity, and high product yield.

Comparative Data Table of Preparation Methods

| Method Description | Solvent System | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization of α-amino acid derivatives | Organic solvents (varied) | Amino acid derivatives, dehydrating agents | Elevated temperatures, reflux | Variable | Traditional approach, moderate yields |

| S, S'-Dimethyl dithiocarbonate mediated cyclization | Water (aqueous) | S, S'-dimethyl dithiocarbonate, NaOH/KOH | 5-35 °C, inert atmosphere | >86 | Environmentally friendly, high yield |

Research Findings and Observations

- The patented aqueous synthesis method demonstrates significant advantages over traditional organic solvent-based syntheses by reducing hazardous waste and improving safety.

- The use of S, S'-dimethyl dithiocarbonate facilitates efficient ring closure under mild conditions.

- The reaction's stepwise temperature control improves selectivity and yield.

- Hydrolysis under alkaline conditions effectively converts intermediates to the target carboxylic acid.

- Chromatographic purification ensures high purity of the final product.

- Spectroscopic characterization (1H-NMR, 13C-NMR, MS) confirms the structure and purity of synthesized this compound.

化学反応の分析

Types of Reactions: 2-Cyclohexyl-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazoline derivatives .

科学的研究の応用

Biological Activities

Research indicates that 2-cyclohexyl-oxazole-4-carboxylic acid exhibits several biological activities, including:

- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains.

- Anti-inflammatory Effects : Potential to modulate inflammatory pathways.

- Enzyme Inhibition : Particularly as an inhibitor of acid ceramidase (AC), which plays a crucial role in sphingolipid metabolism .

Applications in Medicinal Chemistry

The compound's applications span several areas in medicinal chemistry:

- Drug Development : It serves as a scaffold for designing new pharmaceuticals aimed at treating conditions related to inflammation and microbial infections.

- Biochemical Research : Used as a tool to investigate metabolic pathways involving sphingolipids, providing insights into diseases such as cancer and neurodegenerative disorders.

Table 1: Comparative Analysis of Oxazole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclohexyl group at N position; carboxylic acid at C4 | Antimicrobial, anti-inflammatory |

| 2-Methyl-Oxazole-4-Carboxylic Acid | Methyl group instead of cyclohexyl | Different activity profile |

| 5-(Cyclohexyl)-Oxazole | Lacks carboxylic acid functionality | Distinct chemical reactivity |

| 2-(Phenyl)-Oxazole-4-Carboxylic Acid | Phenyl group instead of cyclohexyl | Specific enzyme interactions |

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

- Enzyme Inhibition : Inhibitory assays revealed that the compound effectively inhibits acid ceramidase, with IC50 values comparable to existing therapeutic agents. This positions it as a promising candidate for further development in treating ceramide-related disorders .

- Inflammatory Response Modulation : Experimental models have shown that treatment with this compound reduces inflammatory markers, suggesting its utility in developing anti-inflammatory therapies .

作用機序

The mechanism of action of 2-Cyclohexyl-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The carboxylic acid group can form ionic bonds with positively charged sites on proteins, affecting their activity and stability .

類似化合物との比較

Chemical Identity :

- IUPAC Name : 2-Cyclohexyl-oxazole-4-carboxylic acid

- CAS Number : 66493-06-9

- Molecular Formula: C₁₀H₁₃NO₃ (calculated)

- Molecular Weight : 195.22 g/mol (calculated)

Structural Features: This compound consists of an oxazole core (a five-membered heterocyclic ring with one oxygen and one nitrogen atom) substituted with a cyclohexyl group at position 2 and a carboxylic acid moiety at position 4.

Applications :

As a specialty building block in organic synthesis, it is utilized in medicinal chemistry for designing bioactive molecules, such as kinase inhibitors or antimicrobial agents. Its pricing (e.g., 50 mg for €418 ) reflects its high value in research and development.

Comparison with Structural Analogs

Substituent Variations in Oxazole Derivatives

The following table compares This compound with analogs featuring different substituents on the oxazole ring:

Key Observations :

- Lipophilicity : Cyclohexyl substitution increases logP (a measure of lipophilicity) compared to smaller alkyl groups, enhancing membrane permeability in drug design .

- Synthetic Accessibility : Propyl and cyclobutyl analogs may be easier to synthesize due to their smaller substituents, reducing challenges in cyclization or purification .

Positional Isomers

Example : 2-Cyclohexyl-4-ethyl-1,3-oxazole-5-carboxylic acid (CAS 1565725-85-0)

- Molecular Formula: C₁₂H₁₇NO₃

- Molecular Weight : 223.27 g/mol

- Substituents : Cyclohexyl (C2), ethyl (C4), carboxylic acid (C5).

Comparison :

Heterocyclic Substitutions

Example : 5-(Cyclohexylmethyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid

- Molecular Formula: C₁₅H₁₇NO₃S

- Molecular Weight : 291.36 g/mol

Comparison :

- Bioactivity : Thiophene substitution may improve interactions with sulfur-containing biological targets (e.g., cysteine proteases) .

Research Implications

- Drug Design : The cyclohexyl-oxazole scaffold balances lipophilicity and polarity, making it a versatile intermediate for CNS-targeting drugs requiring blood-brain barrier penetration .

- Material Science : Derivatives with thiophene or ethyl groups show promise in optoelectronic applications due to tunable electronic properties .

生物活性

2-Cyclohexyl-oxazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound interacts with various enzymes and proteins, influencing biochemical pathways. Its ability to modulate enzyme activity—acting as either an inhibitor or an activator—plays a crucial role in cellular processes. The compound's carboxylic acid group allows it to form ionic bonds with positively charged sites on proteins, which can affect their stability and function.

Cellular Effects

The compound has demonstrated effects on cell signaling pathways, gene expression, and cellular metabolism. Studies indicate that it can alter cellular functions across different cell types, suggesting its potential as a therapeutic agent in various diseases.

Table 1: Summary of Cellular Effects

| Cell Type | Effect Observed | Mechanism |

|---|---|---|

| Cancer Cells | Inhibition of proliferation | Modulation of signaling pathways |

| Bacterial Cells | Antimicrobial activity | Disruption of cell wall synthesis |

| Neuronal Cells | Influence on neurotransmitter levels | Interaction with receptors |

Molecular Mechanism

The molecular mechanism involves binding to specific biomolecules, influencing their activity through hydrogen bonding and π-π interactions. The stability of the compound under laboratory conditions has been noted, although degradation may occur over time.

Case Study: Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. For example, studies indicated significant inhibition of Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. Lower doses have been associated with beneficial effects on enzyme modulation and cellular processes, while higher doses may lead to toxicity. This variability underscores the importance of dosage optimization in therapeutic applications .

Table 2: Dosage Response in Animal Models

| Dosage (mg/kg) | Observed Effect | Outcome |

|---|---|---|

| 5 | Enhanced enzyme activity | Positive modulation |

| 10 | Mild toxicity | Caution advised |

| 20 | Significant toxicity | Adverse effects noted |

Metabolic Pathways

The compound is involved in several metabolic pathways. It interacts with specific enzymes, influencing metabolic flux and levels of metabolites. This interaction may provide insights into its role in metabolic disorders .

Transport and Distribution

Transport mechanisms within cells are crucial for the biological activity of the compound. It may interact with transporters that influence its localization and accumulation within tissues, thereby affecting its overall efficacy .

Comparison with Similar Compounds

When compared to other oxazole derivatives, such as oxazole-4-carboxylic acid or 2-phenyl-oxazole-4-carboxylic acid, this compound exhibits unique steric and electronic properties due to its cyclohexyl substitution. This uniqueness may enhance its potential for developing novel pharmaceuticals .

Table 3: Comparison of Oxazole Derivatives

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Cyclohexyl substitution enhances properties | Broad-spectrum antimicrobial |

| Oxazole-4-carboxylic acid | Lacks cyclohexyl group | Limited biological activity |

| 2-Phenyl-oxazole-4-carboxylic acid | Phenyl group affects sterics | Moderate anti-inflammatory effects |

Q & A

Q. What statistical frameworks are effective in analyzing time-dependent biological effects of this compound (e.g., short-term efficacy vs. long-term toxicity)?

- Methodological Answer :

- Time-Series SEM : Model lagged effects of exposure duration on outcomes (e.g., work engagement at T1 vs. emotional exhaustion at T2), as in .

- Survival Analysis : Use Cox proportional hazards models to predict toxicity onset thresholds.

- Resource Depletion Metrics : Quantify effort exertion (e.g., via cortisol levels or task-performance trade-offs) to explain paradoxical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。